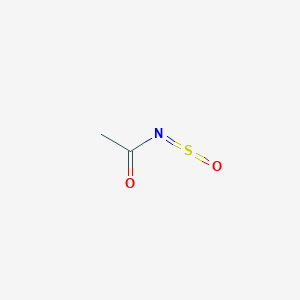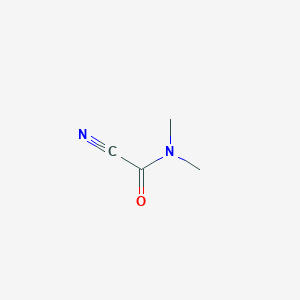
Nicotinonitrile, 1-butyl-1,4-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinonitrile, 1-butyl-1,4-dihydro- is a chemical compound that is commonly used in scientific research. It is a colorless liquid that is soluble in water and has a strong odor. Nicotinonitrile, 1-butyl-1,4-dihydro- is primarily used in the synthesis of other chemical compounds and has a wide range of applications in various fields of research.
Mecanismo De Acción
The mechanism of action of Nicotinonitrile, 1-butyl-1,4-dihydro- is not well understood. However, it is believed to act as a nucleophile in chemical reactions, which allows it to participate in a wide range of organic reactions.
Efectos Bioquímicos Y Fisiológicos
Nicotinonitrile, 1-butyl-1,4-dihydro- does not have any known biochemical or physiological effects. It is primarily used in chemical reactions and has no known therapeutic or toxic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Nicotinonitrile, 1-butyl-1,4-dihydro- in lab experiments is its versatility. It can be used in a wide range of chemical reactions and is a useful reagent in organic synthesis. However, one limitation is its strong odor, which can be unpleasant and potentially harmful if inhaled in large quantities.
Direcciones Futuras
There are several potential future directions for research involving Nicotinonitrile, 1-butyl-1,4-dihydro-. One area of interest is the development of new methods for synthesizing this compound. Another area of interest is the investigation of its potential use in the synthesis of new pharmaceuticals and agrochemicals. Additionally, further research may be conducted to better understand its mechanism of action and potential applications in various fields of research.
Métodos De Síntesis
Nicotinonitrile, 1-butyl-1,4-dihydro- can be synthesized using several different methods. One common method involves the reaction of 1,4-dihydro-nicotinonitrile with butyl lithium in the presence of a catalyst. Another method involves the reaction of 1,4-dihydro-nicotinonitrile with butyl magnesium chloride in the presence of a catalyst.
Aplicaciones Científicas De Investigación
Nicotinonitrile, 1-butyl-1,4-dihydro- has a wide range of applications in scientific research. It is commonly used in the synthesis of other chemical compounds, such as pharmaceuticals and agrochemicals. It is also used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Propiedades
Número CAS |
19424-18-1 |
|---|---|
Nombre del producto |
Nicotinonitrile, 1-butyl-1,4-dihydro- |
Fórmula molecular |
C10H14N2 |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
1-butyl-4H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H14N2/c1-2-3-6-12-7-4-5-10(8-11)9-12/h4,7,9H,2-3,5-6H2,1H3 |
Clave InChI |
STKSSCUGZIFETB-UHFFFAOYSA-N |
SMILES |
CCCCN1C=CCC(=C1)C#N |
SMILES canónico |
CCCCN1C=CCC(=C1)C#N |
Sinónimos |
1-Butyl-1,4-dihydronicotinonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Chloro[3-(dimethylamino)propyl]magnesium](/img/structure/B99690.png)
